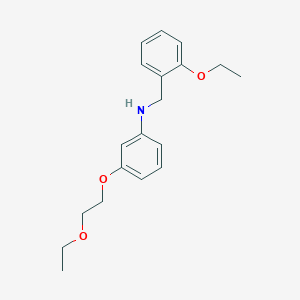
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, the specific molecular structure analysis for “N-(3-ethynylphenyl)-1-methylpiperidin-4-amine” is not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more. Unfortunately, the specific physical and chemical properties for “N-(3-ethynylphenyl)-1-methylpiperidin-4-amine” are not available in the literature .Safety and Hazards
Wirkmechanismus
Target of Action
The compound N-(3-ethynylphenyl)-1-methylpiperidin-4-amine, also known as Erlotinib , primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in cell growth and differentiation . It is highly expressed and occasionally mutated in various forms of cancer .
Mode of Action
Erlotinib acts as a receptor tyrosine kinase inhibitor . It binds reversibly to the ATP binding site of the EGFR protein, preventing the completion of the signal transduction cascade . This inhibition of EGFR activity occurs in a dose-dependent manner .
Biochemical Pathways
By inhibiting the EGFR tyrosine kinase, Erlotinib blocks EGFR-mediated intracellular tyrosine phosphorylation . This disruption affects multiple downstream pathways involved in cell proliferation, growth, migration, invasion, and survival . The relative sensitivity of cell lines to Erlotinib is influenced by the expression levels of EGFR .
Pharmacokinetics
Erlotinib is orally administered and has a bioavailability of 59% . It is predominantly metabolized by CYP3A4 and to a lesser extent by CYP1A2 . The elimination half-life is approximately 36.2 hours, and it is excreted mainly as metabolites, with over 90% via feces and 9% via urine .
Result of Action
The inhibition of EGFR by Erlotinib leads to a decrease in tumor cell proliferation and induces apoptosis . It exhibits a broad spectrum of antitumor activity and is especially effective against tumors expressing higher levels of EGFR .
Action Environment
The action, efficacy, and stability of Erlotinib can be influenced by various environmental factors. For instance, the presence of compounds that increase CYP3A4 activity may alter the efficacy and safety of Erlotinib therapy . Furthermore, genetic variations, such as the CYP1A2 *1M genotype, can influence the pharmacokinetic parameters of Erlotinib .
Eigenschaften
IUPAC Name |
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-3-12-5-4-6-14(11-12)15-13-7-9-16(2)10-8-13/h1,4-6,11,13,15H,7-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATRTKSOCIPKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-[2-(3,5-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385695.png)


![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine](/img/structure/B1385700.png)

![N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B1385703.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine](/img/structure/B1385704.png)

![3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1385709.png)


![[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol](/img/structure/B1385713.png)

